molecular formula C19H19F3N6O B2502149 6-(3,5-二甲基-1H-吡唑-1-基)-2-({1-[5-(三氟甲基)吡啶-2-基]氮杂环丁-3-基}甲基)-2,3-二氢哒嗪-3-酮 CAS No. 2189434-97-5

6-(3,5-二甲基-1H-吡唑-1-基)-2-({1-[5-(三氟甲基)吡啶-2-基]氮杂环丁-3-基}甲基)-2,3-二氢哒嗪-3-酮

货号 B2502149
CAS 编号: 2189434-97-5
分子量: 404.397
InChI 键: HHCGRESLKIEHHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a nitrogen-rich heterocyclic compound that is likely to have interesting chemical and physical properties due to the presence of multiple nitrogen-containing rings such as pyrazole, pyridine, and pyridazine. These types of compounds are often explored for their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of nitrogen-rich heterocyclic compounds can involve multiple steps, including the formation of the core structure followed by various functionalization reactions. For example, the synthesis of a related compound, 6-(3,5-dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin, was achieved through a series of reactions characterized by NMR, MS, and elemental analysis, indicating a methodical approach to building complex molecules . Similarly, novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives were synthesized using accessible pathways, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is often determined using X-ray diffraction, which provides detailed information about the crystal system and space group. For instance, the related compound mentioned earlier crystallizes in the monoclinic crystal system and exhibits intramolecular hydrogen bonds that may contribute to its high melting points . These structural features are crucial for understanding the stability and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of nitrogen-rich heterocycles can vary widely. For example, the thermolysis of 6-(benzylidenehydrazino)uracil derivatives leads to oxidative cyclization to form pyrazolo[3,4-d]pyrimidine derivatives, indicating that the compound may also undergo similar cyclization or rearrangement reactions under certain conditions . Additionally, cycloaddition reactions have been used to access related pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, suggesting potential synthetic routes for the compound .

Physical and Chemical Properties Analysis

The physical properties such as density and thermal stability are important for the practical application of these compounds. The related compound with a high density (>1.55 g·cm−3) and good thermal stability (Td>220 °C) suggests that the compound may also exhibit desirable physical properties . Preliminary biological evaluation of similar compounds has shown plant growth stimulant activity, which could be an area of interest for further case studies .

科学研究应用

分子对接和抗菌活性

  • Flefel 等人 (2018) 的一项研究合成了新型吡啶和稠合吡啶衍生物,包括所讨论的化合物。这些化合物表现出抗菌和抗氧化活性,并对 GlcN-6-P 合酶作为靶蛋白进行计算机分子对接筛选 (Flefel 等人,2018).

杂环化合物中的合成和应用

  • Sayed 等人 (2002) 描述了新型哒嗪酮和哒嗪-6-亚胺的合成,展示了此化合物在创建各种杂环结构(在药物化学中至关重要)方面的多功能性 (Sayed 等人,2002).

抗癌潜力

  • Rahmouni 等人 (2016) 合成了一系列化合物,包括所讨论的化合物,测试了它们对癌细胞系的细胞毒性。该研究表明潜在的抗癌应用 (Rahmouni 等人,2016).

抗氧化性能

  • Kaddouri 等人 (2020) 对含有目标化合物的杂环化合物进行了研究。这些化合物显示出显着的抗氧化潜力,这在各种生物医学应用中很有价值 (Kaddouri 等人,2020).

植物生长刺激剂活性

  • Yengoyan 等人 (2018) 建立了合成化合物新型衍生物的简单途径,该衍生物表现出显着的植物生长刺激剂活性。这表明潜在的农业应用 (Yengoyan 等人,2018).

合成和神经营养活性

  • Dashyan 等人 (2022) 合成了该化合物的衍生物,研究了它们的神经营养活性。这表明在神经科学和药理学中的潜在应用 (Dashyan 等人,2022).

药理学中的设计和合成

  • Ochiai 等人 (2012) 在具有潜在药理学应用的抑制剂的设计和合成中利用了相关化合物,突出了该化合物在药物开发中的相关性 (Ochiai 等人,2012).

属性

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c1-12-7-13(2)28(24-12)17-5-6-18(29)27(25-17)11-14-9-26(10-14)16-4-3-15(8-23-16)19(20,21)22/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCGRESLKIEHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。